GP-pNA, Chromogenic Substrate

Descripción

Overview of Chromogenic Substrates in Enzymatic Assays

Chromogenic substrates are synthetically produced, colorless molecules that are indispensable tools in biochemical and molecular biology research for detecting and quantifying enzyme activity. scbt.comdcfinechemicals.com These compounds are composed of a substrate specific to a particular enzyme and a chromophore, which is a chemical group that releases color upon enzymatic cleavage. dcfinechemicals.com The fundamental principle behind their use is that the substrate-chromophore complex is colorless, but when an enzyme acts on it, the chromophore is released, resulting in a distinct color change. dcfinechemicals.comontosight.ai The intensity of this color is proportional to the enzymatic activity, which can be precisely measured using a spectrophotometer. dcfinechemicals.comontosight.ai

A widely utilized chromophore in these synthetic substrates is p-nitroaniline (pNA). oup.comsigmaaldrich.com When attached to a peptide, pNA is colorless. However, enzymatic hydrolysis of the amide bond between the peptide and the pNA releases the free p-nitroaniline molecule. oup.comsigmaaldrich.com This liberated pNA has a distinct yellow color and its concentration can be monitored by measuring the absorbance of light, typically at a wavelength of 405-410 nm. sigmaaldrich.combiomol.com This allows for the continuous and real-time monitoring of the enzymatic reaction. scbt.com

The versatility of chromogenic substrates stems from the ability to attach various specific amino acid or peptide sequences to the chromophore. oup.com This allows for the design of highly selective substrates for a wide array of enzymes, making them crucial for studying enzyme kinetics, screening for inhibitors, and developing diagnostic assays. scbt.comontosight.ai Their ease of use and the direct visual feedback they provide have made them a staple in many research laboratories. scbt.com

Historical Context of GP-pNA Development and Initial Applications

The development of chromogenic substrates gained momentum in the early 1970s, quickly being adopted for assays in clinical laboratories. manufacturingchemist.com Within this context, N-Glutaryl-L-phenylalanine-p-nitroanilide (GP-pNA) , also known as N-Glutaryl-L-phenylalanine 4-nitroanilide, emerged as a key substrate. sigmaaldrich.comscielo.br It was specifically designed to mimic the natural substrates of certain proteases. tandfonline.com

Initial applications of GP-pNA centered on its use as a substrate for the enzyme α-chymotrypsin. scielo.br Assays using GP-pNA were performed to determine the activity of chymotrypsin (B1334515) by measuring the rate of p-nitroanilide liberation at 410 nm. scielo.br These early uses were fundamental in studying the enzyme's kinetics and inhibitory interactions. For example, researchers used GP-pNA to assess the inhibitory effects of plant-derived proteinase inhibitors on chymotrypsin activity. scielo.brscirp.org The substrate's specificity for chymotrypsin, which cleaves at the C-terminal side of aromatic amino acids like phenylalanine, made GP-pNA a suitable tool for these investigations.

Significance of GP-pNA in Advancing Enzymology and Related Fields

The significance of GP-pNA extends beyond its initial use with chymotrypsin. It has proven to be a versatile substrate for a variety of other enzymes, thereby advancing several areas of biochemical research. For instance, GP-pNA is also recognized as a chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), dipeptidyl peptidase 7 (DPP7), prolyl endopeptidase (PREP), and Angiotensinase C. scbt.comscbt.comscbt.comscbt.com

The ability of GP-pNA to be cleaved by DPP-IV has made it a valuable tool in the study of diabetes. biomol.comcaymanchem.com DPP-IV is an enzyme that inactivates key hormones involved in insulin (B600854) secretion. biomol.com By using GP-pNA in assays, researchers can screen for DPP-IV inhibitors, which are a class of antidiabetic agents. biomol.comcaymanchem.comglpbio.com The rate of pNA release, measured at 405 nm, provides a direct measure of DPP-IV activity, and a reduction in this rate indicates the presence of a potential inhibitor. biomol.comglpbio.com

Furthermore, the application of GP-pNA in studying enzymes like DPP7, which is involved in extracellular matrix remodeling, and Angiotensinase C, which plays a role in blood pressure regulation, highlights its broad utility. scbt.comscbt.com Its use in high-throughput screening assays helps in the discovery of new modulators of these enzymes, contributing to a deeper understanding of various physiological and pathological processes. scbt.com The data generated from these assays, such as enzyme kinetics and inhibitor efficacy, are crucial for advancements in enzymology, drug discovery, and the development of diagnostic tools. scbt.comscbt.com

Table of Compounds Mentioned

| Compound Name | Full Chemical Name |

| GP-pNA | N-Glutaryl-L-phenylalanine-p-nitroanilide clearsynth.com |

| pNA | p-nitroaniline sigmaaldrich.com |

| BAPNA | N-benzoyl-DL-arginine-p-nitroanilide scielo.br |

Interactive Data Table: Properties of GP-pNA

| Property | Value |

| CAS Number | 5800-34-0 sigmaaldrich.com |

| Molecular Formula | C₂₀H₂₁N₃O₆ sigmaaldrich.comnih.gov |

| Molecular Weight | 399.40 g/mol sigmaaldrich.comnih.gov |

| IUPAC Name | 5-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid clearsynth.comnih.gov |

| Form | Powder sigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

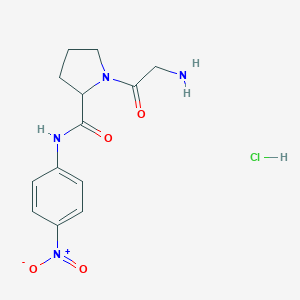

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBFIBMVFSUUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585159 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-34-9 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Specificity and Substrate Kinetics of Gp Pna

Dipeptidyl Peptidase IV (DPP-IV) as a Primary Target Enzyme

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that is the primary enzymatic target for GP-pNA. caymanchem.comoatext.com This enzyme is found in numerous tissues and circulates in a soluble form in plasma. DPP-IV plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from various peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). caymanchem.comnih.gov The specificity of DPP-IV for peptides containing a proline or alanine (B10760859) residue at the penultimate N-terminal position makes GP-pNA an ideal substrate for studying its activity.

Mechanism of Gly-Pro-pNA Cleavage by DPP-IV

The cleavage of GP-pNA by DPP-IV follows a mechanism characteristic of serine proteases. The reaction is facilitated by an ionization of an active site residue with a pK of 7.2 +/- 0.1. researchgate.netnih.gov This is consistent with a catalytic triad (B1167595) (serine, histidine, and aspartate) where a His-Asp dyad assists in the nucleophilic attack by the serine residue on the P1 carbonyl carbon of the substrate's proline. researchgate.netnih.gov This attack forms a tetrahedral intermediate. researchgate.netnih.gov Subsequent proton transfers, which are kinetically significant, contribute to the rate-limiting steps during the formation and hydrolysis of an acyl-enzyme intermediate. researchgate.netnih.gov Pre-steady-state kinetic studies have shown a "burst" of product release, which indicates that the deacylation half-reaction is rate-limiting. researchgate.netnih.gov

Quantitative Measurement of DPP-IV Activity via p-nitroanilide Release

The utility of GP-pNA as a substrate lies in its chromogenic properties. GP-pNA itself is a colorless compound. However, when DPP-IV cleaves the peptide bond between the proline and the p-nitroanilide (pNA) moiety, it releases the yellow-colored p-nitroanilide molecule. caymanchem.comacs.org The amount of pNA released is directly proportional to the enzymatic activity of DPP-IV. This activity can be quantified by measuring the increase in absorbance of the solution at a wavelength of 405 nm using a spectrophotometer or microplate reader. acs.orgnih.govderpharmachemica.com The rate of pNA formation is typically monitored kinetically at a constant temperature, often 37°C, to determine the velocity of the enzymatic reaction. nih.gov This method provides a simple and reliable way to measure DPP-IV activity in various biological samples, including purified enzyme preparations, cell homogenates, and serum. acs.orgnih.govderpharmachemica.com

Kinetic Parameters of GP-pNA Hydrolysis by DPP-IV

The interaction between DPP-IV and GP-pNA can be described by Michaelis-Menten kinetics, which relate the initial reaction velocity (V₀) to the substrate concentration ([S]). Key kinetic parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (k꜀ₐₜ), which represents the turnover number of the enzyme. The ratio k꜀ₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency. libretexts.org

Studies using porcine kidney DPP-IV have determined these parameters for the hydrolysis of GP-pNA. acs.org

| Kinetic Parameter | Value |

|---|---|

| Kₘ | 231 ± 33 μM |

| Vₘₐₓ | 0.650 ± 0.037 μmol/min/mU |

| k꜀ₐₜ | 36 s⁻¹ |

| k꜀ₐₜ/Kₘ | 1.56 x 10⁵ M⁻¹s⁻¹ |

Table 1: Kinetic parameters for the hydrolysis of GP-pNA by porcine Dipeptidyl Peptidase IV (DPP-IV). Data sourced from a study on porcine DPPIV. acs.org

Specificity Profile of GP-pNA towards DPP-IV Compared to Other Peptidases

The specificity of GP-pNA is primarily dictated by the stringent substrate requirements of DPP-IV, which preferentially cleaves peptides with a proline residue at the P1 position (the second amino acid from the N-terminus). acs.org Research has shown that analogues of GP-pNA where proline is replaced, such as glycyl-phenylalaninyl-p-nitroanilide (GF-pNA) or glycyl-argininyl-p-nitroanilide (GR-pNA), are resistant to cleavage by DPP-IV. acs.org

However, GP-pNA is not exclusively cleaved by DPP-IV. Other members of the same enzyme family, such as Dipeptidyl Peptidase 8 (DPP-8) and Dipeptidyl Peptidase 9 (DPP-9), can also hydrolyze GP-pNA, albeit with different efficiencies. nih.govsci-hub.se This overlap in substrate specificity is an important consideration in experimental design, where inhibitors may be used to isolate the activity of DPP-IV. nih.gov Compared to DPP-IV, DPP-8 displays a lower catalytic efficiency for GP-pNA. sci-hub.se

| Enzyme | Substrate | Relative Catalytic Efficiency (Compared to DPP-IV) |

|---|---|---|

| DPP-IV | Gly-Pro-pNA | 100% |

| DPP-8 | Gly-Pro-pNA | ~33-50% |

Table 2: Comparison of the catalytic efficiency of DPP-IV and DPP-8 for the cleavage of GP-pNA. The efficiency for DPP-8 is 2- to 3-fold lower than for DPP-IV. sci-hub.se

Prolyl Endopeptidase (PREP) Activity and GP-pNA

Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase, is another proline-specific serine protease. nih.gov While more complex substrates like Z-Gly-Pro-pNA or Suc-Ala-Pro-pNA are commonly used to assay PREP activity, GP-pNA has also been identified as a potential chromogenic substrate for this enzyme. scbt.comresearchgate.netmedchemexpress.com Studies have shown that PREP is capable of cleaving glycyl-prolyl peptide bonds, suggesting that GP-pNA can be used in certain contexts to measure its activity. researchgate.net However, the catalytic efficiency of PREP with proline-containing substrates differs significantly from that of DPP-IV. researchgate.net

Role of PREP in Peptide Degradation and Cellular Processes

PREP is predominantly a cytosolic enzyme that plays a role in the maturation and degradation of peptide hormones and neuropeptides. nih.govbiorxiv.org It is an endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within small peptides, typically those less than 30 amino acids in length. nih.govbiorxiv.org This activity is crucial for protein turnover and the regulation of biologically active peptides. scbt.comwikipedia.org Beyond its proteolytic function, PREP has been implicated in various cellular processes, including cell proliferation, differentiation, and signal transduction. scbt.combiorxiv.org Research has also suggested its involvement in cytoskeletal organization through interactions with tubulin and a potential role in neurodegenerative diseases and cancer. nih.govbiorxiv.org

Investigating PREP Activity and Specificity with GP-pNA

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides. scbt.comsemanticscholar.org GP-pNA serves as a well-established chromogenic substrate for assaying PREP activity. scbt.comfishersci.com The enzyme recognizes and cleaves the Pro-pNA bond, leading to the release of p-nitroaniline. scbt.com This reaction allows for the sensitive and continuous monitoring of PREP activity, facilitating the determination of kinetic parameters such as Kcat and Km. sfasu.edu

The specificity of PREP for GP-pNA is a key aspect of its utility. While other proteases can also hydrolyze GP-pNA, the kinetic efficiency of PREP with this substrate is often significantly higher, allowing for its selective measurement in the presence of other enzymes, provided appropriate assay conditions are maintained. scbt.comresearchgate.net Studies investigating the inhibition of PREP often employ GP-pNA to quantify the reduction in enzymatic activity in the presence of potential inhibitors. researchgate.net For instance, the inhibitory effects of various compounds on both human and Eurygaster integriceps prolyl endopeptidase have been assessed using GP-pNA as the substrate. researchgate.net

Studies on Microbial Prolyl Endopeptidases Using GP-pNA

GP-pNA has been instrumental in the characterization of prolyl endopeptidases from various microbial sources. plos.org These enzymes are of significant interest due to their potential applications, including the detoxification of gluten for individuals with celiac disease. plos.org Researchers have utilized GP-pNA to screen for and characterize novel microbial PEPs, assessing their activity and substrate specificity. plos.orgfrontiersin.org

For example, a study on a new gluten-degrading prolyl endopeptidase from Chryseobacterium taeanense used Z-Gly-Pro-pNA, a derivative of GP-pNA, to confirm the enzyme's functionality and to study its optimal reaction conditions. plos.org Similarly, research on the prolyl endopeptidase from Flavobacterium meningosepticum involved the use of Z-Gly-Pro-pNA to evaluate the activity of enzyme variants created through site-directed mutagenesis. frontiersin.org These studies demonstrate the utility of GP-pNA and its derivatives in exploring the biochemical properties of microbial prolyl endopeptidases. plos.orgfrontiersin.org

Dipeptidyl Peptidase 7 (DPP7) and GP-pNA

Enzymatic Interaction and Cleavage Characteristics with DPP7

Dipeptidyl peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP), is a serine protease that cleaves N-terminal dipeptides from polypeptide chains, with a preference for proline at the penultimate position. frontiersin.orgnih.gov GP-pNA is a recognized chromogenic substrate for DPP7, where the enzyme cleaves the Gly-Pro dipeptide from the p-nitroaniline moiety. frontiersin.orgscbt.com This cleavage event allows for the real-time monitoring of DPP7 activity. scbt.com The interaction is characterized by a rapid cleavage reaction, making GP-pNA a sensitive substrate for detecting DPP7. scbt.com

Specificity and Cross-Reactivity Considerations in DPP7 Assays

While GP-pNA is a useful substrate for DPP7, considerations of specificity and cross-reactivity are crucial for accurate measurements. scbt.comnih.gov Other dipeptidyl peptidases, such as DPP4, also exhibit significant activity towards GP-pNA. caymanchem.comscbt.com Therefore, when assaying for DPP7 in complex biological samples, the presence of other proteases with similar substrate specificities can lead to an overestimation of DPP7 activity. nih.gov

To ensure the specific measurement of DPP7 activity, it is often necessary to use selective inhibitors to block the activity of contaminating proteases or to employ additional analytical techniques to confirm the identity of the enzyme responsible for GP-pNA hydrolysis. nih.gov The degree to which an immune response can distinguish between different antigenic variants is known as specificity. nih.gov In the context of enzyme assays, this translates to the ability of an enzyme to preferentially bind and cleave a specific substrate over other similar molecules. nih.gov Cross-reactivity, on the other hand, refers to the ability of an enzyme to react with multiple different substrates. nih.govmdpi.com In DPP7 assays using GP-pNA, understanding the potential for cross-reactivity with other proteases is essential for the accurate interpretation of results. nih.govscbt.com

Investigation of GP-pNA with Other Serine Proteases

Broad Spectrum Protease Activity Profiling with GP-pNA

GP-pNA, due to its structure, can be cleaved by a range of serine proteases beyond PREP and DPP7, particularly those that recognize proline residues. oup.com This characteristic allows for its use in broader protease activity profiling studies. nih.govresearchgate.net By measuring the rate of GP-pNA hydrolysis in a sample, researchers can get a general indication of the presence of certain types of protease activity. oup.com

However, the interpretation of such data requires caution. The rate of cleavage can vary significantly between different proteases. oup.comnih.gov For instance, while Alcalase, a commercial protease preparation containing subtilisin, shows some activity towards GP-pNA, its efficiency is lower compared to other substrates. oup.com Therefore, while GP-pNA can be included in a panel of substrates for broad-spectrum profiling, it is most informative when used in conjunction with other, more specific substrates and analytical methods to identify the specific proteases present. nih.govresearchgate.net Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that can be used to characterize enzyme function in native biological systems on a global scale. researchgate.net

Assessment of Selectivity and Potential Off-Target Enzyme Interactions

The utility of a substrate like GP-pNA is highly dependent on its specificity for the target enzyme. GP-pNA is primarily recognized as a substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme that preferentially cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. researchgate.netscbt.com Its structure, featuring a Gly-Pro dipeptide sequence, makes it a highly specific substrate for DPP-IV. scbt.com

However, assessing potential off-target interactions is crucial for accurate enzymatic analysis. While GP-pNA is highly specific, the possibility of cleavage by other proteases must be considered, especially when working with complex biological samples like plasma or cell homogenates. cosmobio.co.jp For instance, other enzymes with similar substrate preferences, such as prolyl endopeptidase (PREP), could potentially hydrolyze GP-pNA, although typically at a much lower rate. scbt.com Research confirms that the negligible activity observed with substrates like GF-pNA and GR-pNA by DPP-IV highlights the enzyme's specific requirements, reducing the likelihood of non-specific degradation of GP-pNA. researchgate.net To ensure that the measured activity is predominantly from DPP-IV, specific inhibitors of other potential proteases can be included in the assay, or a known specific DPP-IV inhibitor, such as Diprotin A or P32/98, can be used in a control experiment to quantify the DPP-IV-specific portion of the total activity. acs.orgcosmobio.co.jp

Enzyme Inhibition Studies Utilizing GP-pNA

GP-pNA is a cornerstone in the discovery and characterization of enzyme inhibitors, particularly for DPP-IV, a significant therapeutic target for type 2 diabetes. semanticscholar.orgmdpi.com

Screening for DPP-IV Inhibitors with GP-pNA

The chromogenic nature of GP-pNA makes it exceptionally suitable for high-throughput screening (HTS) assays designed to identify novel DPP-IV inhibitors. caymanchem.comglpbio.com In a typical HTS setup, a library of chemical compounds is tested for its ability to reduce the rate of GP-pNA hydrolysis by DPP-IV. The assay is performed in microplates, where DPP-IV enzyme, GP-pNA substrate, and a test compound are combined. oatext.com A reduction in the colorimetric signal (absorbance at 405 nm) compared to a control without the inhibitor indicates potential inhibitory activity. glpbio.com This method allows for the rapid screening of thousands of compounds to identify "hits" that can be further investigated. rsc.org For example, this substrate has been used to screen for DPP-IV inhibitory peptides from natural sources like mare whey and quinoa protein hydrolysates. glpbio.com

Development of Inhibitor Discovery Assays

The development of a robust inhibitor discovery assay using GP-pNA requires careful optimization of several parameters to ensure sensitivity and reliability. diapharma.com These parameters include:

Substrate Concentration: The concentration of GP-pNA is typically set at or near its Kₘ value to ensure the assay is sensitive to competitive inhibitors. semanticscholar.org For some assays, a final concentration of 0.5 mM GP-pNA has been utilized. semanticscholar.orgglpbio.com

Buffer and pH: The assay is usually conducted in a buffer that maintains a stable pH optimal for DPP-IV activity, such as Tris-HCl or HEPES buffer at a pH around 7.4-8.0. semanticscholar.orgul.ie

Temperature: A constant temperature, often 30°C or 37°C, is maintained throughout the assay, as enzyme kinetics are highly temperature-dependent. semanticscholar.orgdiapharma.com

Enzyme Concentration: The amount of DPP-IV is optimized to produce a linear reaction rate over a reasonable time frame. researchgate.net

Controls: Positive controls (known inhibitors like sitagliptin (B1680988) or trelagliptin) and negative controls (no inhibitor) are essential for validating the assay's performance and for data normalization. semanticscholar.orgoatext.com

These optimized assays provide a reliable platform for the discovery of new drug candidates. rsc.orgacs.org

Kinetic Analysis of Enzyme Inhibition with GP-pNA as Substrate

Once potential inhibitors are identified, GP-pNA is used to perform detailed kinetic analyses to characterize their potency and mechanism of action. mdpi.com This involves measuring the rate of GP-pNA hydrolysis at various substrate and inhibitor concentrations. mdpi.com

The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]). mdpi.combu.edu The pattern of changes in the plot in the presence of the inhibitor reveals the mode of inhibition:

Competitive Inhibition: The lines intersect on the y-axis. The inhibitor competes with GP-pNA for the active site, increasing the apparent Kₘ but leaving Vₘₐₓ unchanged. researchgate.net

Non-competitive Inhibition: The lines intersect on the x-axis. The inhibitor binds to a site other than the active site (an allosteric site), decreasing Vₘₐₓ without affecting Kₘ. pnas.org

Uncompetitive Inhibition: The lines are parallel. The inhibitor binds only to the enzyme-substrate (DPP-IV-GP-pNA) complex, decreasing both Vₘₐₓ and Kₘ. bu.edu

Mixed Inhibition: The lines intersect in the second or third quadrant, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ. wikipedia.org

From these kinetic studies, key inhibitory constants such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are determined. The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. wikipedia.org For example, detailed kinetic studies using GP-pNA as the substrate have demonstrated that trelagliptin (B1683223) acts as a competitive inhibitor of DPP-4. semanticscholar.org

| Inhibitor | IC₅₀ / Kᵢ Value | Mode of Inhibition | Enzyme Source | Reference |

| Diprotin A | N/A (Used at 1 mM) | Competitive | Porcine DPPIV | acs.org |

| Sitagliptin | 39.18 nM (IC₅₀) | Competitive | Human Plasma DPP-IV | rsc.org |

| Trelagliptin | 61 nmol/L (Kᵢ) | Competitive | Human DPP-4 | semanticscholar.org |

| Bestatin | 75 µM (Kᵢ) | Non-competitive | Porcine DPP-IV | researchgate.net |

| Bacitracin | 630 µM (Kᵢ) | Competitive | Porcine DPP-IV | researchgate.net |

Table 2: Examples of inhibition constants and modes of action for various DPP-IV inhibitors determined using GP-pNA as the substrate.

Methodological Applications of Gp Pna in Research Assays

Colorimetric Assay Development and Optimization

The development of robust and reliable colorimetric assays using GP-pNA is fundamental to its application in research. This involves careful consideration of the detection wavelength for the product, standardization of reaction conditions, and optimization of assay sensitivity and reproducibility.

The enzymatic hydrolysis of GP-pNA liberates free p-nitroaniline (pNA), a chromophore that exhibits a distinct absorbance spectrum. While the maximal absorbance of pNA is around 381 nm, the wavelength of 405 nm is commonly employed for its detection in colorimetric assays. nih.govtaylorandfrancis.com This is because the substrate, GP-pNA, is colorless, and its absorbance does not interfere with the measurement of the product at this wavelength. taylorandfrancis.com The amount of pNA released can be quantified by measuring the change in optical density (OD) at 405 nm, which is directly proportional to the enzymatic activity. assaygenie.comnih.gov For accurate quantification, a standard curve is often prepared using known concentrations of pNA. merckmillipore.com The molar extinction coefficient of pNA at 405 nm is a critical parameter for calculating the concentration of the product formed. sigmaaldrich.com It's important to note that the absorption spectrum of p-nitroaniline can be influenced by factors such as ionic strength and the presence of additives like polyethylene (B3416737) glycol, which can cause spectral shifts. nih.gov Therefore, consistency in solution composition is crucial for accurate measurements. nih.gov

The selection of 405 nm for detection is a practical choice that balances signal strength with minimizing potential interference from other components in the assay mixture. This wavelength provides a sensitive and reliable means to monitor the progress of the enzymatic reaction continuously. nih.gov

To ensure accurate and reproducible measurements of enzymatic activity using GP-pNA, standardization of reaction conditions is paramount. nih.gov Key parameters that require careful control include pH, temperature, substrate concentration, and the composition of the assay buffer. sigmaaldrich.com For instance, assays for enzymes like elastase are typically performed at a specific pH, such as pH 8.0, and a controlled temperature, like 25°C. sigmaaldrich.com

The concentration of the GP-pNA substrate should be optimized to ensure that the enzyme is the rate-limiting factor in the reaction, a condition necessary for determining the maximal velocity (Vmax) of the enzyme. The buffer composition, including ionic strength and the presence of any activators or inhibitors, must be consistent across all experiments to allow for valid comparisons. nih.govnih.gov For example, some protocols specify the use of Tris-HCl buffer with a particular molarity. sigmaaldrich.com It is also crucial to account for and correct for any non-enzymatic hydrolysis of the substrate by running appropriate blank reactions that contain all components except the enzyme. sigmaaldrich.com

The table below summarizes key parameters that are typically standardized in enzymatic assays using GP-pNA.

The sensitivity of an assay refers to its ability to detect small amounts of enzymatic activity, while reproducibility is the consistency of results obtained from repeated measurements under the same conditions. elifesciences.orgresearchgate.net Several factors can influence the sensitivity and reproducibility of GP-pNA based assays.

Assay sensitivity is inherently linked to the detection limit of pNA. researchgate.net Factors that can enhance sensitivity include optimizing the reaction conditions to maximize the signal-to-noise ratio and using highly purified enzyme preparations. plos.org The choice of instrumentation and the quality of the microplates or cuvettes used can also impact the sensitivity of the measurements. novusbio.com

Reproducibility can be affected by variations in pipetting, temperature fluctuations, and the stability of the reagents over time. elifesciences.orgaphl.org To ensure high reproducibility, it is essential to use calibrated pipettes, maintain a constant temperature throughout the assay, and prepare fresh reagent solutions. aphl.orgillinois.edu The inclusion of appropriate controls, such as positive and negative controls, is critical for assessing the validity and reproducibility of the assay. nih.gov Furthermore, the inherent variability of biological samples necessitates careful sample preparation and handling to minimize inconsistencies. aphl.org

Standardization of Reaction Conditions for Enzymatic Activity Measurement

High-Throughput Screening (HTS) Applications

The properties of GP-pNA make it well-suited for high-throughput screening (HTS), a process used to test a large number of compounds for their ability to modulate the activity of a target enzyme. researchgate.net The colorimetric nature of the assay allows for rapid and automated measurements in a multi-well plate format. illinois.edu

HTS assays using GP-pNA are designed to identify compounds that inhibit the enzymatic cleavage of the substrate. researchgate.netillinois.edu In a typical setup, the enzyme, substrate, and a test compound from a chemical library are incubated together in the wells of a microtiter plate. drugtargetreview.com The rate of pNA formation is then measured spectrophotometrically. A decrease in the rate of color development compared to a control reaction without the inhibitor indicates that the test compound has inhibitory activity. drugtargetreview.com

The design of a robust HTS assay involves several key considerations. The assay must be sensitive enough to detect even weak inhibitors and have a low rate of false positives and false negatives. nih.govdrugtargetreview.com Optimization of the assay conditions, such as enzyme and substrate concentrations, is crucial to achieve a good signal window and a high Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay. researchgate.net The use of appropriate controls, including a positive control (no inhibitor) and a negative control (no enzyme), is essential for data normalization and quality control. drugtargetreview.com

The table below outlines the general steps in designing an HTS assay for enzyme inhibitors using GP-pNA.

To further increase the throughput and efficiency of screening, GP-pNA assays are often automated and miniaturized. illinois.edu Automation involves the use of robotic systems for liquid handling, plate transport, and data acquisition, which reduces manual labor and improves reproducibility. researchgate.netnih.gov These automated systems can perform tasks such as dispensing reagents, diluting compounds, and reading plates with high precision. nih.gov

Design of HTS Assays for Enzyme Inhibitors

Comparative Studies with Other Chromogenic and Fluorogenic Substrates

The selection of an appropriate substrate is a critical determinant of the success of an enzyme assay. GP-pNA, as a chromogenic substrate, is often compared with other chromogenic and fluorogenic substrates to evaluate its suitability for specific applications, particularly in the context of dipeptidyl peptidase-IV (DPP-IV) assays.

Comparison of GP-pNA with GP-AMC in DPP-IV Assays

A common alternative to the chromogenic GP-pNA is the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (GP-AMC). The enzymatic cleavage of GP-AMC releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. cosmobio.co.jp

Comparative studies have consistently demonstrated that fluorometric assays using GP-AMC are significantly more sensitive than colorimetric assays using GP-pNA. researchgate.net In some cases, the sensitivity of the fluorometric assay can be up to 10-fold higher. researchgate.net This increased sensitivity allows for the use of lower enzyme and substrate concentrations, which can be advantageous when working with limited sample material or when trying to minimize substrate-related artifacts. acu.edu.in

However, the choice between GP-pNA and GP-AMC is not solely based on sensitivity. The chromogenic nature of the GP-pNA assay offers the advantage of being less susceptible to interference from fluorescent compounds, which can be a significant issue in HTS campaigns with diverse chemical libraries. nih.gov

Interactive Data Table: Comparison of GP-pNA and GP-AMC in DPP-IV Assays

| Feature | GP-pNA (Chromogenic) | GP-AMC (Fluorogenic) |

| Detection Method | Colorimetric (Absorbance at 405 nm) plos.org | Fluorometric (Excitation ~380 nm, Emission ~460 nm) cosmobio.co.jp |

| Sensitivity | Lower researchgate.net | Higher (up to 10-fold) researchgate.net |

| Enzyme/Substrate Conc. | Higher concentrations typically required. acu.edu.in | Lower concentrations can be used. acu.edu.in |

| Interference | Susceptible to colored compounds. nih.gov | Susceptible to fluorescent compounds. nih.gov |

| Cost | Generally more cost-effective. | Can be more expensive. |

Evaluation of Specificity and Sensitivity Across Different Substrates

Beyond GP-AMC, a variety of other substrates have been developed for DPP-IV assays, each with its own profile of specificity and sensitivity. For instance, a two-photon fluorescent probe, glycyl-prolyl-N-butyl-4-amino-1,8-naphthalimide (GP-BAN), has been reported to have higher specificity and affinity for DPP-IV compared to GP-AMC. rsc.orgresearchgate.net The catalytic efficacy (Vmax/Km) for GP-BAN hydrolysis in human plasma was found to be higher than that for GP-AMC. rsc.org

The specificity of a substrate is crucial, especially when assaying complex biological samples that may contain multiple proteases with overlapping substrate preferences. nih.gov While GP-pNA is widely used for DPP-IV, it is not entirely specific and can be cleaved by other related enzymes. Therefore, the inclusion of specific DPP-IV inhibitors in control experiments is often necessary to confirm that the observed activity is indeed from DPP-IV. cosmobio.co.jp

The development of novel substrates continues to push the boundaries of sensitivity and specificity. For example, ratiometric two-photon near-infrared probes have been designed to offer improved sensitivity and specificity for DPP-IV imaging in various biological contexts. acs.org

Advantages and Disadvantages of GP-pNA in Relation to Analogues

The selection of GP-pNA for a particular research application involves weighing its advantages and disadvantages against those of its analogues.

Advantages of GP-pNA:

Cost-Effectiveness: GP-pNA is generally more affordable than many fluorogenic and more advanced substrates, making it a practical choice for large-scale HTS campaigns.

Established Methodology: The use of GP-pNA in DPP-IV assays is well-established, with a large body of literature and standardized protocols available. plos.orgnih.gov

Reduced Interference from Fluorescent Compounds: As a chromogenic substrate, it is not susceptible to interference from fluorescent compounds that can plague fluorometric assays. nih.gov

Simplicity of Detection: The colorimetric readout is straightforward and can be performed with a standard absorbance microplate reader. plos.org

Disadvantages of GP-pNA:

Lower Sensitivity: Its primary drawback is its lower sensitivity compared to fluorogenic substrates like GP-AMC and other advanced probes. researchgate.netacu.edu.in This can be a limiting factor when enzyme concentrations are low.

Potential for Interference: The assay can be affected by colored compounds present in the screening library, which can absorb light at the same wavelength as the product, leading to false results. nih.gov

Susceptibility to Non-Enzymatic Cleavage: Some chromogenic substrates with reactive leaving groups can be susceptible to non-enzymatic cleavage by other proteins in biological samples. shu.ac.uk

Lower Specificity: While commonly used for DPP-IV, it can be cleaved by other proteases, necessitating careful use of controls to ensure specificity. nih.gov

Role of Gp Pna in Biomedical Research

Diabetes Research and Glucose Metabolism

The study of glucose metabolism, particularly in the context of diabetes, has significantly benefited from assays utilizing GP-pNA. nih.govnih.govbioscientifica.com The compound is instrumental in investigating the enzyme Dipeptidyl Peptidase-IV (DPP-IV), a key target in type 2 diabetes therapy. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. nih.gov Its primary function in this context is the rapid inactivation of incretin (B1656795) hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). researchgate.netahdbonline.com These hormones are released from the gut in response to food intake and act to increase insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. ahdbonline.comnih.gov

DPP-IV cleaves these peptide hormones at the N-terminus, specifically after a proline or alanine (B10760859) residue in the second position. nih.gov This cleavage results in truncated, inactive forms of GLP-1 and GIP. nih.gov The inactivation is highly efficient, giving native GLP-1 a very short half-life of less than two minutes in circulation. nih.gov By degrading these incretins, DPP-IV effectively dampens their insulin-stimulating effect, thereby influencing blood glucose levels. mdpi.comnih.gov In individuals with type 2 diabetes, this system is a prime therapeutic target, as enhancing the action of incretins can improve glycemic control.

GP-pNA serves as a classic chromogenic substrate for measuring the enzymatic activity of DPP-IV. In an assay, DPP-IV cleaves the bond between the proline residue and the p-nitroaniline (pNA) molecule in GP-pNA. This cleavage releases the pNA, which is a yellow-colored chromophore that can be quantified by measuring its absorbance at a specific wavelength (typically around 405-410 nm). semanticscholar.orgresearchgate.net The rate of color development is directly proportional to the activity of the DPP-IV enzyme.

This assay is fundamental in the development and screening of DPP-IV inhibitors, a class of drugs known as gliptins used to treat type 2 diabetes. researchgate.netnih.gov Researchers use the GP-pNA assay to determine the potency and selectivity of potential inhibitor compounds. semanticscholar.org By adding a test inhibitor to the reaction mixture containing DPP-IV and GP-pNA, scientists can measure the reduction in the rate of pNA release. A slower rate indicates that the compound is successfully inhibiting the enzyme's activity. This method was instrumental in the preclinical evaluation of numerous DPP-IV inhibitors. nih.govsemanticscholar.org

| Inhibitor | Class/Type | Key Research Findings | Reference |

|---|---|---|---|

| Vildagliptin (B1682220) | Reversible, competitive DPP-IV inhibitor | Shown to suppress DPP-IV activity completely at a 100mg dose, improve β-cell function, and maintain glycemic control for at least two years. | nih.gov |

| Sitagliptin (B1680988) | Highly selective, reversible DPP-IV inhibitor | Demonstrates high selectivity for DPP-4 over other DPP family enzymes and improves markers of β-cell function. | nih.gov |

| Saxagliptin | Highly selective, reversible DPP-IV inhibitor | Noted to be approximately tenfold more effective than vildagliptin and sitagliptin in increasing GLP-1 levels. | nih.gov |

| Alogliptin | Highly selective DPP-IV inhibitor | Effective in monotherapy or combination therapy, maintaining improvements in HbA1c for at least 26 weeks with good tolerability. | nih.gov |

| Trelagliptin (B1683223) | Once-weekly DPP-4 inhibitor | Characterized as a highly selective and potent inhibitor, with kinetic studies using GP-pNA to establish its substrate-competitive inhibition mechanism. | semanticscholar.org |

DPP-IV's Role in Inactivating Insulin-Secreted Peptides

Celiac Disease and Gluten Metabolism

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. wikipedia.orgnih.gov The high proline and glutamine content of gluten proteins makes them resistant to complete digestion by human enzymes, leading to the persistence of immunogenic peptides in the small intestine. nih.govgutmicrobiotaforhealth.com Research into enzymatic therapies for celiac disease often involves the use of GP-pNA.

A promising therapeutic strategy for celiac disease involves oral enzyme therapy, where microbial peptidases are used to break down the immunotoxic gluten peptides before they can trigger an immune response. nih.govpan.olsztyn.pl Researchers have investigated various microorganisms, including bacteria and fungi, as sources of these gluten-degrading enzymes. nih.govgutmicrobiotaforhealth.com These microorganisms produce specific peptidases, such as prolyl endopeptidases (PEPs), that can cleave the proline-rich sequences found in gluten. pan.olsztyn.plnih.gov The investigation of these organisms involves culturing them and then testing their lysates or purified enzymes for the ability to break down gluten and its synthetic peptide fragments. researchgate.net

GP-pNA is an effective substrate for assaying the activity of certain proline-specific peptidases (PSPs) that are key to gluten degradation. nih.govnih.gov Because these enzymes cleave peptide bonds at the carboxyl-terminal side of proline residues, their activity can be measured using GP-pNA. nih.gov The release of p-nitroaniline provides a direct measure of the enzyme's ability to perform this specific type of cleavage. researchgate.net This assay is crucial for screening microorganisms for potent gluten-degrading enzymes, for optimizing the conditions for enzyme activity (such as pH and temperature), and for purifying and characterizing these therapeutic enzyme candidates. researchgate.netwgpat.com For example, studies have used this assay to quantify the specific activity of prolyl endoproteases from various sources in their effort to find enzymes that could be used as a dietary supplement for celiac patients. researchgate.netwgpat.com

| Enzyme/Source | Enzyme Type | Substrate Used for Assay | Key Finding | Reference |

|---|---|---|---|---|

| Aspergillus niger | Prolyl Endopeptidase (AN-PEP) | Not specified, but used to degrade gluten in food samples | Effectively eliminated gluten in wheat starch to below the limit of quantitation (5 mg/kg). | wgpat.com |

| Eurygaster integriceps | Prolyl Endoprotease (spPEP) | GPpNA | Recombinant spPEP showed specific activity, confirming its function as a prolyl endoprotease. | researchgate.net |

| Human Salivary Fluid Bacteria | Peptidases | Z-Tyr-Pro-Gln-pNA | Effectively hydrolyzed the substrate, indicating potential for gluten degradation. | nih.gov |

| Aspergillus oryzae | Prolyl Endopeptidases (AoS28A, AoS28B) | Ala-Ala-Pro-pNA | Both peptidases effectively degraded the immunotoxic 33-mer gliadin peptide, especially in acidic conditions. | nih.gov |

Investigation of Gluten-Degrading Microorganisms

Proteolysis and Protein Turnover Studies

Proteolysis, the enzymatic breakdown of proteins, and the broader process of protein turnover—the balance of protein synthesis and degradation—are fundamental to maintaining cellular homeostasis. thermofisher.com These processes regulate protein quality control, cell signaling, and the response to various stimuli. thermofisher.comnih.gov While large-scale studies often use isotopic labeling to measure global turnover rates, chromogenic substrates like GP-pNA are vital for dissecting the roles of specific proteases within these complex pathways. nih.govnih.gov

Understanding Enzyme's Role in Protein Processing and Degradation

The ubiquitin-proteasome system (UPS) is the primary pathway for protein degradation in cells, playing a critical role in maintaining cellular homeostasis, regulating the cell cycle, and controlling apoptosis. deduveinstitute.bethermofisher.com This system targets proteins for degradation through a process called ubiquitination, where ubiquitin molecules are attached to the substrate protein. thermofisher.com This polyubiquitinated protein is then recognized and broken down by the proteasome complex. thermofisher.com

GP-pNA is utilized in assays to study the activity of specific proteases involved in protein processing and degradation. For instance, it is a known substrate for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in the cleavage of dipeptides from the N-terminus of proteins. krackeler.comchemicalbook.comcaymanchem.comscbt.com By measuring the rate of GP-pNA cleavage, researchers can assess DPP-IV activity and its influence on protein turnover. krackeler.comchemicalbook.com This is crucial for understanding how these enzymes contribute to normal cellular function and how their dysregulation can lead to disease.

Furthermore, the process of protein folding is tightly linked to degradation. Misfolded proteins can aggregate and cause cellular stress. nih.gov The endoplasmic reticulum (ER) has a quality control system to identify and remove these aberrant proteins through a process called ER-associated degradation (ERAD). nih.govfrontiersin.org GP-pNA can be used to investigate the role of proteases in these quality control mechanisms.

GP-pNA as a Tool for Elucidating Protease Function

GP-pNA's specificity for certain proteases makes it an excellent tool for elucidating their function. scbt.com Its cleavage by enzymes like DPP-IV allows for real-time monitoring of enzymatic activity through colorimetric detection. caymanchem.comscbt.com This enables researchers to study enzyme kinetics, including determining key parameters like the Michaelis constant (K_M) and the catalytic rate (k_cat). nih.govmdpi.com

The ability to quantify enzyme activity with GP-pNA is also instrumental in screening for enzyme inhibitors. krackeler.comcaymanchem.com This is particularly relevant in drug discovery, where identifying compounds that can modulate the activity of specific proteases is a primary goal. bmglabtech.compatsnap.com For example, inhibitors of DPP-IV have been developed as treatments for type 2 diabetes. caymanchem.com

Extracellular Matrix Remodeling and Tissue Fibrosis

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Its constant remodeling is crucial for tissue homeostasis. Disruptions in this process can lead to conditions like tissue fibrosis, characterized by the excessive accumulation of ECM components.

Investigating DPP7 Activity in Fibrotic Processes

Dipeptidyl peptidase 7 (DPP7), also known as fibroblast activation protein (FAP), is a serine protease implicated in ECM remodeling and tissue fibrosis. scbt.com GP-pNA serves as a chromogenic substrate for DPP7, allowing researchers to investigate its enzymatic activity in these processes. scbt.com By measuring DPP7 activity using GP-pNA, scientists can explore its role in the breakdown of ECM proteins and how its dysregulation contributes to fibrotic diseases. scbt.com

GP-pNA for Assaying Enzymes in Tissue Homeostasis

Tissue homeostasis relies on a delicate balance between cell proliferation, differentiation, and apoptosis, processes in which various enzymes play critical roles. plos.orgplos.orgnih.gov GP-pNA can be used in assays to measure the activity of enzymes that are crucial for maintaining this balance. For example, the degradation of signaling molecules and structural proteins by proteases is essential for normal tissue function. deduveinstitute.be

The use of GP-pNA in such assays helps researchers understand how enzymatic activity contributes to the maintenance of healthy tissues and how alterations in this activity can lead to disease. plos.orgplos.org This knowledge is vital for developing therapeutic strategies that target specific enzymes to restore tissue homeostasis.

General Biomedical Research Applications

The applications of GP-pNA extend beyond the specific areas mentioned above, finding utility in a wide range of biomedical investigations.

GP-pNA in Broader Biological and Chemical Investigations

GP-pNA is a versatile tool in general biological and chemical research. chemicalbook.com Its use as a chromogenic substrate is not limited to a single enzyme but can be applied to a variety of peptidases with similar substrate specificities. peptanova.de This allows for the investigation of entire families of enzymes and their roles in diverse biological processes.

Furthermore, the principles of chromogenic assays using substrates like GP-pNA are fundamental to many diagnostic and research techniques. diapharma.comnih.gov The development of assays for enzymes in various biological fluids has been instrumental in understanding the mechanisms of diseases like those affecting the coagulation and fibrinolytic systems. nih.gov The continuous development of new chromogenic substrates and their applications promises to further advance our understanding of complex biological systems.

Advanced Research Considerations and Future Directions

Challenges and Limitations of GP-pNA in Research Applications

Despite its widespread use, GP-pNA is not without its challenges. Understanding these limitations is crucial for accurate data interpretation and for driving the development of improved research tools.

Potential for Cross-Reactivity with Non-Target Enzymes

A primary challenge in using GP-pNA is the potential for it to be cleaved by enzymes other than the intended target, DPPIV. While GP-pNA is a standard substrate for DPPIV, it can also be hydrolyzed by other proteases, particularly those belonging to the class of post-proline cleaving enzymes (PPCEs). researchgate.netacs.org For instance, enzymes like Dipeptidyl Peptidase 7 (DPP7) can also recognize and cleave GP-pNA. scbt.com

Specificity is a characteristic of the enzyme, whereas selectivity is a property of the substrate. dcfinechemicals.com Most proteolytic enzymes are not completely specific and can cleave various substrates at different rates. dcfinechemicals.com In many biological samples, DPPIV is the predominant enzyme that cleaves the Gly-Pro sequence, accounting for 70-95% of this activity in most tissues. cosmobio.co.jp However, the remaining activity is due to other proteases, which can lead to an overestimation of DPPIV activity if not properly controlled for. Studies have also shown that enzymes from the gut microbiome can exhibit DPPIV-like activity and process GP-pNA, introducing another layer of potential cross-reactivity in complex biological systems. biorxiv.org

Factors Influencing Assay Variability

The reproducibility of assays using GP-pNA can be affected by numerous factors, leading to significant inter-laboratory variability. researchgate.netresearchgate.net Key sources of this variation include:

Reagents: The purity and concentration of the GP-pNA substrate, as well as the composition of buffers and other additives in commercial kits, can differ between suppliers and even between batches. thermofisher.combiomol.com

Instrumentation: Differences in spectrophotometers or plate readers, their calibration, and their optical components can lead to inconsistent results. researchgate.netbiomol.com

Assay Conditions: Parameters such as temperature and incubation time must be strictly controlled, as they directly affect the rate of the enzymatic reaction. biomol.com An assay that is linear and reproducible at 15 minutes may become non-linear after 60 minutes due to excessive substrate consumption. biomol.com

Sample Matrix: When working with biological samples like plasma or tissue homogenates, endogenous interfering substances can affect enzyme activity. thermofisher.com To mitigate this, results are often normalized to total protein concentration or creatinine (B1669602) levels. cosmobio.co.jp

Considerations for in vivo Applications

GP-pNA is not typically administered directly in vivo for research purposes. Instead, it is a critical tool for ex vivo analysis of samples obtained from an in vivo context. cosmobio.co.jpresearchgate.net A primary application is to determine the efficacy of a DPPIV inhibitor after it has been administered to a test subject. cosmobio.co.jp In this scenario, biological fluids like plasma, serum, or urine are collected and then assayed with GP-pNA to measure the residual DPPIV activity. cosmobio.co.jpresearchgate.net

The main challenge here is not the delivery of the substrate itself, but ensuring that the ex vivo measurement accurately reflects the enzymatic activity that was occurring in vivo. nih.gov Factors such as sample collection, handling, and storage can influence enzyme stability and activity, potentially confounding the interpretation of the inhibitor's true effect in the body.

Innovative Modifications and Derivatives of GP-pNA for Enhanced Research Capabilities

To overcome the limitations of chromogenic substrates, researchers have developed innovative derivatives. The most significant advance has been the development of fluorogenic substrates. These molecules are designed so that upon enzymatic cleavage, they release a fluorophore instead of a chromophore.

A common example is Gly-Pro-7-amido-4-methylcoumarin (GP-AMC). cosmobio.co.jpresearchgate.net When cleaved by DPPIV, it releases 7-amino-4-methylcoumarin (B1665955) (AMC), a highly fluorescent compound. cosmobio.co.jp Fluorometric assays are generally more sensitive than colorimetric ones, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. researchgate.netmdpi.com This increased sensitivity is particularly advantageous for high-throughput screening and for studying enzymes in precious or limited biological samples. mdpi.com Other fluorogenic substrates, such as those based on rhodamine or naphthalimide derivatives, have also been developed to offer different spectral properties and improved performance in specific applications like live-cell imaging or tissue histochemistry. bas.bgbas.bgtandfonline.com

| Feature | Chromogenic Substrate (e.g., GP-pNA) | Fluorogenic Substrate (e.g., GP-AMC) |

| Detection Principle | Absorbance of colored product (p-nitroanilide) | Fluorescence of released fluorophore (AMC) |

| Primary Advantage | Simplicity, low cost | High sensitivity, wide dynamic range mdpi.com |

| Primary Limitation | Lower sensitivity, potential interference from colored compounds in the sample | Higher cost, potential for background fluorescence |

| Typical Application | Standard enzyme activity assays, inhibitor screening caymanchem.com | High-throughput screening, low-volume samples, cell-based assays cosmobio.co.jpresearchgate.netmdpi.com |

Integration of GP-pNA Assays with Complementary Analytical Techniques

While the GP-pNA assay is a powerful screening tool, its data becomes more robust when integrated with other analytical methods. A typical research workflow involves using the GP-pNA assay for initial high-throughput screening to identify potential enzyme inhibitors. caymanchem.com Hits from this primary screen are then subjected to more detailed analysis:

Detailed Enzyme Kinetics: Follow-up studies are performed to determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). acs.org This provides deeper insight into the enzyme-substrate interaction and the mechanism of inhibition.

Mass Spectrometry (MS): This technique offers a label-free and highly versatile method for analyzing enzyme reactions. rsc.org Mass spectrometry can be used to confirm the identity of the cleavage products and to screen for enzymatic activity against native substrates without the need for a chromogenic or fluorogenic tag. lbl.govnih.gov This is particularly useful for validating the specificity of an enzyme or inhibitor identified using a synthetic substrate like GP-pNA.

CRISPR-based platforms: In novel research approaches, the output of a protease cleaving a specifically designed peptide can be converted into a DNA signal that is then amplified and detected by a CRISPR-Cas system, offering another layer of signal amplification and specificity. porchettalab.com

Emerging Research Areas Utilizing GP-pNA

The application of GP-pNA and its derivatives is expanding beyond its traditional role in diabetes research. As the understanding of DPPIV's function in other physiological and pathological processes grows, so do the research areas utilizing these substrates.

Cancer Research: DPPIV expression and activity are altered in various cancers, including colorectal, prostate, and thyroid cancer. researchgate.netsld.cuplos.orgmdpi.com Its role is complex, sometimes promoting and sometimes suppressing tumors depending on the cancer type. mdpi.com GP-pNA-based assays are being used to investigate DPPIV's role in neoplastic transformation and to screen for inhibitors that could serve as potential cancer therapeutics. plos.orgmdpi.com

Immunology and Inflammation: DPPIV (CD26) is a well-known T-cell activation marker and plays a role in immune regulation. researchgate.net Assays using GP-pNA are valuable for studying the enzyme's function in autoimmune diseases and inflammation, opening possibilities for new therapeutic interventions.

Microbiome Research: A novel application for GP-pNA is in the field of microbiome science. Recent studies have used chromogenic substrates to measure the enzymatic activities of the gut microbiota. biorxiv.org Profiling the DPPIV-like activity within the complex gut ecosystem could reveal how microbial enzymes influence host physiology and contribute to diseases.

Novel Enzyme Discoveries and Characterization

GP-pNA is a well-established substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme of significant interest in various physiological processes. caymanchem.comglpbio.comscbt.com However, its application extends to the discovery and characterization of other, lesser-known enzymes with similar substrate specificities.

Researchers have successfully employed GP-pNA to identify and characterize novel peptidases from diverse biological sources. For instance, a study on the microbiome of the North American porcupine used a metagenomic approach to identify new lignocellulose-degrading enzymes. plos.org While the primary focus was on glycosidases, the principles of using synthetic substrates to screen for enzymatic activity are broadly applicable. Similarly, functional metagenomics has been used to discover novel carbohydrate-degrading enzymes from extreme environments like soda lakes.

In another example, a novel aminopeptidase (B13392206) B (APB-AN) from Aspergillus niger was identified and characterized using a p-nitroanilide-based substrate, Arg-pNA. nih.gov This demonstrates the power of chromogenic substrates in identifying enzymes with specific N-terminal amino acid preferences. The kinetic parameters of this new enzyme, such as its Km and Vmax values, were determined using this substrate, providing crucial information about its catalytic efficiency and substrate affinity. nih.gov The versatility of the p-nitroanilide moiety allows for the synthesis of a variety of peptide substrates, enabling the screening for and characterization of a wide range of peptidases beyond just DPP-IV.

The table below summarizes key research findings in novel enzyme discovery where p-nitroanilide-based substrates have been instrumental.

| Enzyme | Source Organism | Substrate Used | Key Findings |

| Aminopeptidase B (APB-AN) | Aspergillus niger | Arg-pNA | Optimal pH 7.0, Optimal Temperature 40°C, Km = 0.61 mmol/L, Vmax = 11.45 mmol/L/min. nih.gov |

| Endo-1,4-β-xylanase | Porcupine Microbiome | CMU-X2 (a fluorogenic xylobioside substrate) | Active in acidic and neutral conditions, with maximal activity at pH 7. plos.org |

| Various Carbohydrate-degrading enzymes | Ethiopian Soda Lakes | Carboxymethyl cellulose, pectin, soluble starch | Active at elevated temperatures, high pH, and high salt concentrations. |

Drug Discovery and Development beyond Diabetes and Celiac Disease

While the inhibition of DPP-IV is a key therapeutic strategy for type 2 diabetes, and transglutaminase 2 (TG2) is a target in celiac disease, the utility of GP-pNA and related substrates in drug discovery is not limited to these conditions. caymanchem.comnih.govbiotechniques.com The fundamental principle of using GP-pNA in high-throughput screening assays to identify enzyme inhibitors can be applied to a multitude of diseases where peptidases play a pathological role.

For example, research into novel imidazothiadiazole–chalcone hybrids has identified multi-target enzyme inhibitors with potential applications beyond common metabolic disorders. mdpi.com These compounds were shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com While a different p-nitroanilide substrate was likely used for these specific assays, the underlying methodology is analogous to GP-pNA-based screening.

Furthermore, studies have explored the role of DPP-IV in other conditions such as polycystic ovary syndrome and rheumatoid arthritis, suggesting that inhibitors identified through GP-pNA screening could have broader therapeutic applications. glpbio.com The search for DPP-IV inhibitory peptides from various natural sources, such as mare whey protein and soft-shelled turtle yolk, also highlights the ongoing effort to find new therapeutic agents for a range of conditions. glpbio.commdpi.com

The following table presents examples of research exploring enzyme inhibitors for diseases other than diabetes and celiac disease, where p-nitroanilide-based assays are relevant.

| Therapeutic Area | Target Enzyme | Inhibitor Class | Key Findings |

| Alzheimer's Disease | AChE, BChE | Imidazothiadiazole–chalcone hybrids | Significant inhibition of both enzymes, with Ki values in the nanomolar range. mdpi.com |

| Ophthalmic Disorders | Carbonic Anhydrase II (hCA II) | Imidazothiadiazole–chalcone hybrids | Potent inhibition of hCA II, with Ki values better than the standard drug Acetazolamide. mdpi.com |

| Various Inflammatory Conditions | Dipeptidyl Peptidase IV (DPP-IV) | Peptides from natural sources | Identification of novel inhibitory peptides from mare whey and turtle yolk. glpbio.commdpi.com |

Applications in Diagnostics and Biomarker Identification (focus on research aspects)

The cleavage of GP-pNA by specific enzymes, leading to a measurable color change, provides a powerful tool for the identification and quantification of disease biomarkers in a research setting. The activity of enzymes in biological fluids can be a sensitive indicator of physiological or pathological states.

Recent advancements in mass spectrometry-based proteomics have revolutionized biomarker discovery, but enzyme activity assays using chromogenic substrates like GP-pNA remain a valuable and accessible method for initial screening and validation. nih.gov For instance, elevated serum activity of DPP-IV has been observed in women with polycystic ovary syndrome, suggesting its potential as a diagnostic marker. glpbio.com Similarly, changes in DPP-IV activity have been noted in patients with rheumatoid arthritis undergoing anti-tumor necrosis factor-alpha therapy. glpbio.com

The following table highlights research areas where enzyme activity assays, similar to those using GP-pNA, are being explored for biomarker identification.

| Disease/Condition | Potential Biomarker | Sample Type | Research Focus |

| Polycystic Ovary Syndrome | Dipeptidyl Peptidase IV (DPP-IV) activity | Serum | Increased DPP-IV activity observed in patients. glpbio.com |

| Rheumatoid Arthritis | Dipeptidyl Peptidase IV (DPP-IV) activity | Serum | Altered DPP-IV activity in response to therapy. glpbio.com |

| Cancer | Various Proteases | Tissue/Blood | Identifying protease activity profiles associated with different cancer types and stages. gsk.com |

| Neurodegenerative Diseases | Caspases, Granzyme B | Cell lysates/Tissue | Measuring enzyme activity related to apoptosis and inflammation. caymanchem.com |

Q & A

Q. How is GP-pNA utilized to measure enzyme activity in vitro, and what methodological considerations ensure assay accuracy?

GP-pNA is cleaved by specific prolyl peptidases (e.g., CD26, DPP-IV, FAP), releasing p-nitroaniline (pNA), which absorbs at 405–410 nm. To optimize assays:

- Substrate Concentration : Use a linear range of substrate saturation (e.g., 0.1–1.0 mM) to avoid rate-limiting conditions .

- Detection : Monitor absorbance changes kinetically (e.g., every 30 seconds for 10 minutes) using a microplate reader preheated to 37°C .

- Controls : Include blank reactions (substrate without enzyme) to correct for non-enzymatic hydrolysis .

Q. What structural features of GP-pNA contribute to its specificity for prolyl peptidases?

GP-pNA contains a Gly-Pro dipeptide sequence recognized by prolyl-specific enzymes. The p-nitroaniline moiety enables colorimetric detection post-cleavage. The aromatic ring of pNA facilitates π-π stacking and hydrophobic interactions with enzyme active sites, enhancing binding affinity and reaction rates .

Q. How do researchers validate the selectivity of GP-pNA for target enzymes like DPP-IV versus related proteases?

- Inhibitor Studies : Co-incubate with selective inhibitors (e.g., sitagliptin for DPP-IV) to confirm signal reduction .

- Enzyme Knockdown : Use siRNA or CRISPR-Cas9 to silence target enzymes in cell lysates and compare hydrolysis rates .

- Cross-Reactivity Testing : Assay GP-pNA with purified enzymes (e.g., PREP, DPP8) to quantify off-target activity .

Advanced Research Questions

Q. How should researchers address discrepancies in kinetic data (e.g., Km, Vmax) when using GP-pNA across experimental systems?

Discrepancies may arise from:

- Enzyme Purity : Contaminating proteases in partially purified samples can skew kinetics. Validate enzyme purity via SDS-PAGE or activity assays with alternative substrates .

- Buffer Conditions : Ionic strength and pH (optimal range: 7.5–8.5 for DPP-IV) significantly affect catalytic efficiency. Standardize buffers (e.g., 50 mM Tris-HCl) across studies .

- Temperature Gradients : Ensure uniform heating in multiwell plates to prevent edge effects .

Q. What strategies enable the adaptation of GP-pNA-based assays for high-throughput screening (HTS) of enzyme inhibitors?

- Miniaturization : Scale down reactions to 50–100 µL volumes in 384-well plates .

- Automation : Use liquid handlers for precise substrate dispensing and robotic plate readers for rapid absorbance measurements .

- Z’-Factor Optimization : Achieve Z’ > 0.5 by minimizing intra-assay variability (e.g., pre-warm reagents, use fresh DMSO stocks for inhibitors) .

Q. How can researchers differentiate between GP-pNA hydrolysis by soluble versus membrane-bound enzyme isoforms (e.g., DPP-IV)?

- Fractionation : Separate membrane-bound (pellet) and soluble (supernatant) fractions via ultracentrifugation (100,000 × g, 1 hour) .

- Detergent Screening : Test non-ionic detergents (e.g., 0.1% Triton X-100) to solubilize membrane proteins without denaturing enzymes .

- Activity Correlation : Compare GP-pNA hydrolysis rates with immunoblotting data for isoform-specific markers .

Q. What experimental designs mitigate interference from endogenous chromogens in biological fluids when using GP-pNA?

- Sample Pretreatment : Deproteinize fluids using ultrafiltration (10 kDa cutoff) or acetonitrile precipitation to remove interfering compounds .

- Wavelength Correction : Subtract background absorbance at 490 nm (non-specific) from 405 nm readings .

- Spike-Recovery Assays : Add known GP-pNA concentrations to samples to quantify matrix effects .

Methodological Optimization

Q. How is the Michaelis constant (Km) for GP-pNA determined experimentally, and what pitfalls should researchers avoid?

- Substrate Titration : Measure initial velocities at 6–8 substrate concentrations (e.g., 0.05–2.0 mM) .

- Data Fitting : Use nonlinear regression (e.g., Michaelis-Menten equation) instead of linear transforms (e.g., Lineweaver-Burk) to minimize error amplification .

- Pitfalls : Avoid substrate inhibition at high concentrations (>2 mM) and ensure enzyme stability during prolonged assays .

Q. Can GP-pNA be combined with fluorogenic substrates (e.g., GP-AMC) for multiplexed enzyme activity profiling?

Yes, but consider:

- Spectral Overlap : Use pNA (405 nm) with AMC (460 nm emission) to minimize cross-talk .

- Quenching Controls : Confirm that neither substrate inhibits the other’s hydrolysis (e.g., test in tandem vs. individual assays) .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on GP-pNA’s reactivity with FAP versus DPP-IV in tumor microenvironments?

- Tissue-Specific Expression : Use qPCR or proteomics to quantify FAP/DPP-IV ratios in the studied tissue .

- pH Dependence : FAP activity peaks at pH 6.0–7.0, while DPP-IV prefers pH 8.0. Adjust assay conditions to reflect physiological contexts .

- Inhibitor Panels : Employ selective inhibitors (e.g., Talabostat for FAP) to deconvolute contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.